Ethyl 3-oxo-1,2-benzoxazole-2(3h)-carboxylate
Description
Ethyl 3-oxo-1,2-benzoxazole-2(3H)-carboxylate (CAS: 73806-09-4) is a heterocyclic compound featuring a benzoxazole core fused with a carboxylate ester group. The benzoxazole system consists of a benzene ring fused to an oxazole ring, with a ketone oxygen at position 3.
Properties
CAS No. |
70964-65-7 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 3-oxo-1,2-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)11-9(12)7-5-3-4-6-8(7)15-11/h3-6H,2H2,1H3 |
InChI Key |
IBTAJIMCRCZHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate, typically involves the reaction of aldehydes or ketones with primary nitro compounds. One common method is the condensation of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives . Another approach involves the cycloaddition of nitrile oxides with olefins or alkynes, resulting in the formation of substituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, such as AuCl3 or CuCl, to facilitate cycloisomerization or intramolecular cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines, which can then participate in further cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include primary nitro compounds, aldehydes, ketones, nitrile oxides, and various catalysts such as AuCl3, CuCl, and tert-butyl nitrite . Reaction conditions often involve moderate temperatures and the use of solvents like chloroform or acetonitrile.
Major Products
The major products formed from these reactions are typically substituted isoxazoles with various functional groups, depending on the starting materials and reaction conditions .
Scientific Research Applications
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Industry: Isoxazole derivatives are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit key enzymes or receptors involved in disease processes, such as BRD4 inhibitors used in cancer therapy . The compound may also modulate gene expression and cellular signaling pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Heteroatom Variants: Oxazole vs. Thiazole
Ethyl 3-oxo-1,2-benzothiazole-2(3H)-carboxylate 1,1-dioxide (CAS: 106799-57-9)
- Structure : Replaces the oxazole oxygen with sulfur and includes a sulfone group (1,1-dioxide).
- Molecular Formula: $ \text{C}{10}\text{H}{9}\text{NO}_{5}\text{S} $.
- Key Differences: Sulfur atom increases lipophilicity (higher XLogP3 compared to benzoxazole analogs). Sulfone group enhances polarity and hydrogen-bonding capacity. Biological Activity: Benzothiazole derivatives exhibit notable antibacterial and antifungal properties due to sulfur’s electron-withdrawing effects .
Ethyl 2-[(1,1,3-trioxo-1,3-dihydro-2H-1,2-benzisothiazol-2-yl)methyl]benzenecarboxylate (CAS: 651331-49-6)
- Structure : Incorporates a benzisothiazole ring with a trioxo group and additional ester-linked benzene.
- Molecular Formula: $ \text{C}{17}\text{H}{15}\text{NO}_{5}\text{S} $.
- Key Differences: Extended aromatic system increases molecular weight (345.37 g/mol vs. ~207 g/mol for benzoxazole) and complexity. Potential for enhanced π-π stacking interactions in biological targets .
Substituent Variations
Ethyl 5-amino-3-oxo-1,2-oxazole-2(3H)-carboxylate (CAS: 1630763-79-9)
- Molecular Formula : $ \text{C}{6}\text{H}{8}\text{N}{2}\text{O}{4} $.
- Key Differences: Lower molecular weight (172.14 g/mol) improves solubility but reduces aromatic interactions. Amino group introduces basicity, altering reactivity in nucleophilic substitutions .
Ethyl 6-oxo-2H-1,2-benzoxazole-3-carboxylate (CAS: 57764-50-8)
- Structure : Oxo group at position 6 instead of 3.
- Molecular Formula: $ \text{C}{10}\text{H}{9}\text{NO}_{4} $.
- Key Differences :
Functional Group Modifications
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate (CAS: 1340441-65-7)
- Structure : Oxadiazole ring replaces benzoxazole, with a cyclopentyl substituent.
- Molecular Formula : $ \text{C}{10}\text{H}{14}\text{N}{2}\text{O}{3} $.
- Key Differences: Oxadiazole’s electron-deficient nature enhances metabolic stability.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Sulfur-containing analogs (e.g., benzothiazoles) exhibit stronger antimicrobial activity due to enhanced electron-withdrawing capacity and membrane permeability .
- Solubility Trends : Benzoxazole derivatives generally have lower molecular weights and higher solubility compared to benzothiazole 1,1-dioxides, making them preferable for aqueous-phase reactions .
- Synthetic Utility : The ethyl ester group in all compounds facilitates further derivatization, such as hydrolysis to carboxylic acids or transesterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
